molecular formula C12H16ClNO5 B13736155 DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride CAS No. 16220-80-7

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride

Cat. No.: B13736155
CAS No.: 16220-80-7
M. Wt: 289.71 g/mol
InChI Key: IAUWSJUHASZAQT-UHFFFAOYSA-N
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Description

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is a synthetic organic compound with a complex structure It is a derivative of hydrocinnamic acid, featuring an amino group, a carboxyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride typically involves the reaction of hydrocinnamic acid derivatives with appropriate reagents to introduce the amino, carboxyl, and ethoxy groups. One common method involves the use of acid chlorides and amines under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

16220-80-7

Molecular Formula

C12H16ClNO5

Molecular Weight

289.71 g/mol

IUPAC Name

5-(2-amino-2-carboxyethyl)-2-ethoxybenzoic acid;hydrochloride

InChI

InChI=1S/C12H15NO5.ClH/c1-2-18-10-4-3-7(5-8(10)11(14)15)6-9(13)12(16)17;/h3-5,9H,2,6,13H2,1H3,(H,14,15)(H,16,17);1H

InChI Key

IAUWSJUHASZAQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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